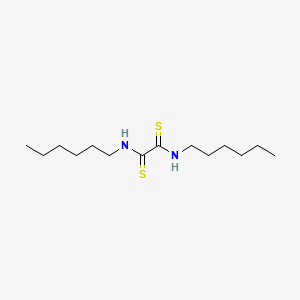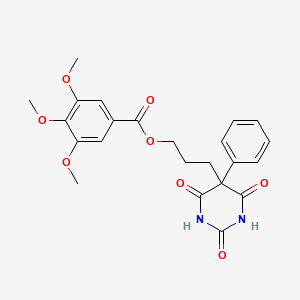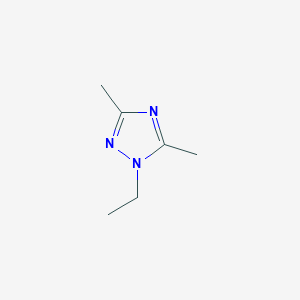
Dispiro(2.0.2.3)nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dispiro(2.0.2.3)nonane is a unique organic compound characterized by its distinctive spirocyclic structure. It consists of two cyclopropane rings and one cyclobutane ring, all sharing a single carbon atom. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro(2.0.2.3)nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the photochemical reaction of olefins with carbenes, leading to the formation of the spirocyclic structure. For example, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yields the spiro compound through a Corey–Chaykovsky reaction .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Dispiro(2.0.2.3)nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into less strained ring systems.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, often facilitated by the presence of suitable leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce less strained hydrocarbons.
Aplicaciones Científicas De Investigación
Dispiro(2.0.2.3)nonane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of strained ring systems and spirocyclic compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug design and development due to its unique structure.
Industry: Utilized in the synthesis of advanced materials and as a precursor for more complex chemical compounds.
Mecanismo De Acción
The mechanism of action of Dispiro(2.0.2.3)nonane is primarily related to its strained ring system, which makes it highly reactive. The spirocyclic structure can interact with various molecular targets, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, making this compound a valuable compound in synthetic organic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- Dispiro(2.1.3.1)nonane
- Trispiro(2.1.1.3)nonane
- 1,1,5,5-Tetrachlorodispirononane
Uniqueness
Dispiro(2.0.2.3)nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. Compared to other spiro compounds, it has a higher degree of ring strain, making it more reactive and suitable for specific applications in research and industry.
Propiedades
Número CAS |
24973-90-8 |
|---|---|
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
dispiro[2.0.24.33]nonane |
InChI |
InChI=1S/C9H14/c1-2-8(4-5-8)9(3-1)6-7-9/h1-7H2 |
Clave InChI |
LEWHVRINFUSXMT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC2)C3(C1)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Butylphenoxy)methyl]oxirane](/img/structure/B14688415.png)

![Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate](/img/structure/B14688439.png)

![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)

![3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide](/img/structure/B14688458.png)

![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)

![3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B14688489.png)


